

Technical Characterization Guide: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate*

CAS No.: 838856-88-5

Cat. No.: B3029923

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Executive Summary & Compound Significance

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is a highly functionalized polysubstituted benzene derivative. Structurally, it represents a "hybrid" scaffold sharing features with vanilloids and fluorinated aromatic intermediates used in kinase inhibitor discovery (e.g., EGFR inhibitors like Gefitinib).

For researchers in medicinal chemistry, this molecule presents a specific analytical challenge: distinguishing between the regiochemical isomers of fluorine and hydroxyl substitution on the methoxy-benzoate core. The presence of the fluorine atom (

) introduces heteronuclear spin-spin coupling that significantly alters the

and

NMR topologies.

This guide provides the calculated spectral fingerprint, experimental acquisition protocols, and a logic-based assignment workflow to validate the identity of this compound.

Chemical Identity & Properties

Parameter	Detail
IUPAC Name	Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Molecular Formula	
Molecular Weight	200.16 g/mol
Monoisotopic Mass	200.0485 Da
Core Scaffold	Benzoic acid ester
Key Functionalities	Phenol (C5-OH), Aryl Fluoride (C3-F), Methoxy (C4-OMe), Methyl Ester (C1-COOMe)

Spectral Data Analysis (The "Fingerprint")^[2]

Nuclear Magnetic Resonance (NMR)

Note: Data below are calculated based on substituent chemical shift additivity rules (SCS) and standard scalar coupling constants for fluorinated aromatics.

NMR (400 MHz, DMSO-d

)

The proton spectrum is defined by two aromatic singlets (or doublets) and two distinct methyl environments. The diagnostic feature is the splitting of the aromatic proton at H2 by the adjacent fluorine.^[1]^[2]

Position	(ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
OH	9.80 - 10.20	s (broad)	-	Exchangeable phenolic proton; shift varies with concentration/water.
H2	7.35 - 7.45	dd	,	Diagnostic: Ortho to Fluorine. Large coupling indicates proximity to F.
H6	7.10 - 7.20	d		Para to Fluorine. [1] is typically negligible (< 1 Hz).
4-OCH	3.85	s (d)		Methoxy group. May show very fine splitting from F.
1-COOCH	3.82	s	-	Ester methyl. Typically slightly upfield of the aryl methoxy.[1][2]

NMR (100 MHz, DMSO-d

)

The Carbon-13 spectrum is the definitive confirmation tool due to the large Carbon-Fluorine (

) coupling constants.

Carbon	(ppm)	Multiplicity	(Hz)	Assignment Logic
C=O	165.5	s	-	Carbonyl ester.
C3	152.0	d	-	Direct C-F bond. Massive doublet. [1][2]
C5	145.0	d	-	Phenolic carbon (meta to F).[1][2]
C4	140.5	d	-	Ipso to OMe (ortho to F).[1][2]
C1	125.0	d	-	Quaternary ester attachment.[1][2]
C6	110.0	s	-	Aromatic CH (para to F).[1]
C2	108.5	d	-	Aromatic CH (ortho to F).[1][2]
OMe	60.5	s	-	Methoxy carbon (hindered).[1]
COOMe	52.0	s	-	Ester methyl carbon.[1][2]

Mass Spectrometry (MS)[3][5]

- Ionization Mode: ESI (-) or APCI (due to the phenolic OH).
- Molecular Ion:
.
- Fragmentation Pattern (EI/Positive Mode):
 - 200

◦ 169

◦ 141

Infrared Spectroscopy (FT-IR)

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3200 - 3450	O-H Stretch	Broad band (Phenol).
1715 - 1725	C=O[1] Stretch	Sharp, strong (Ester).
1280 - 1300	C-O Stretch	Aryl ether/ester linkage.
1100 - 1200	C-F Stretch	Strong band, often overlapping with C-O.

Experimental Validation Protocols

NMR Sample Preparation & Acquisition

To ensure the resolution of the hydroxyl proton and accurate coupling constants, solvent choice is critical.[1][2]

- Solvent: Use DMSO-d

(99.9% D). CDCl₃

is not recommended as the phenolic proton often broadens or exchanges, and the solubility of poly-oxygenated aromatics can be poor.

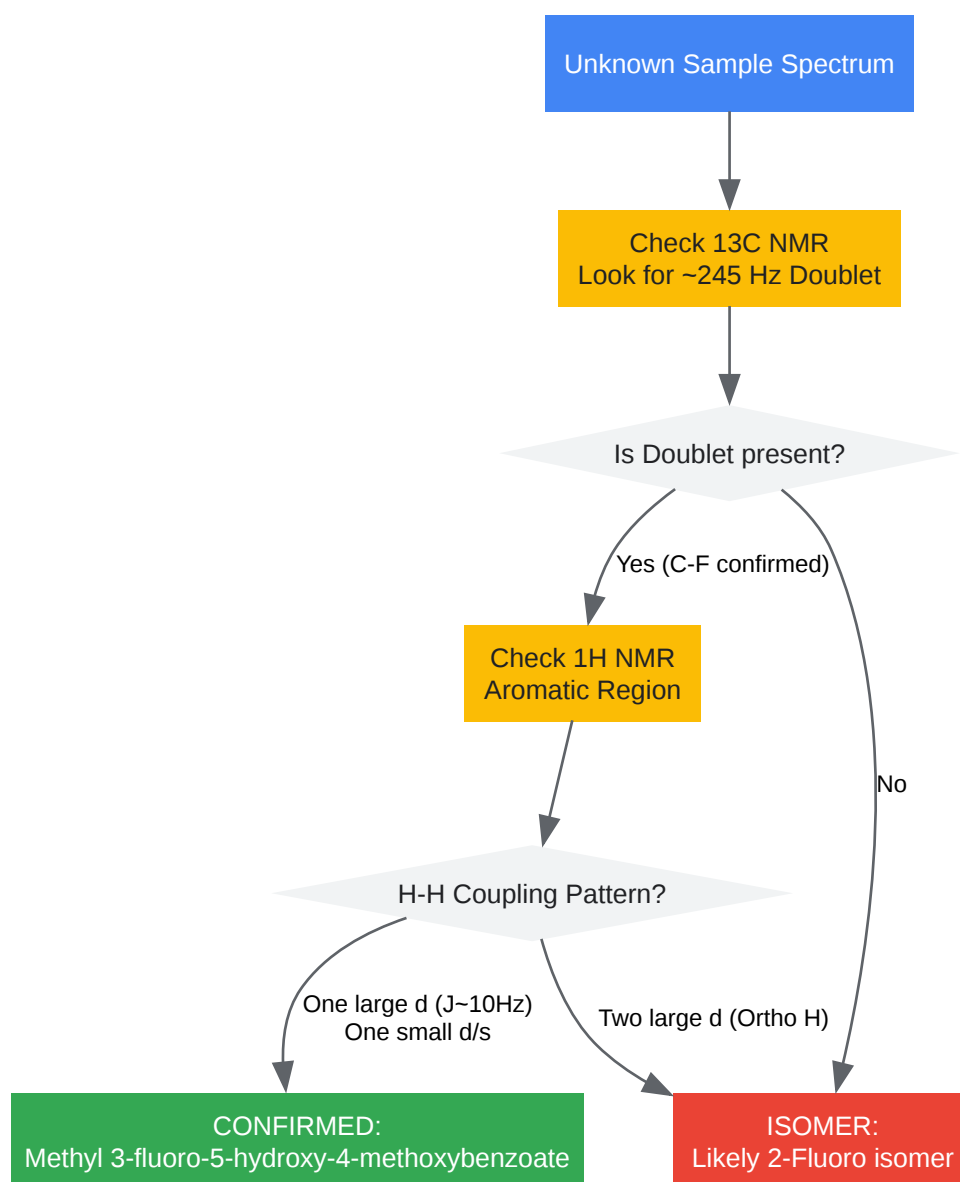
- Concentration: 5–10 mg in 600 μL solvent.

- Acquisition Parameters:

- : 16 scans, D1 (relaxation delay) = 2.0s. Crucial: Ensure good shimming to resolve the 1.8 Hz meta-coupling.
- : 512-1024 scans. Use a
-decoupled sequence if available to collapse the multiplets for simplified assignment, otherwise, use the
-values in Section 3.1 to confirm regiochemistry.

Regiochemistry Confirmation Workflow

The primary risk is misidentifying the isomer (e.g., F at position 2 vs 3).[1] Use this logic flow:



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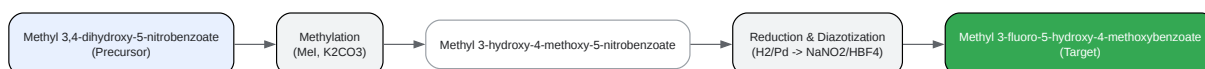
Figure 1: Logic gate for confirming the regiochemistry of the fluorinated benzoate using NMR coupling constants.

Synthesis & Pathway Context

Understanding the synthesis aids in identifying impurities (e.g., unreacted starting material). The most robust route involves the selective fluorination of a gallate derivative or the functionalization of a fluorinated phenol.[1][2]

Likely Synthetic Route (Retrosynthesis)

The core is likely derived from Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) or Vanillic Acid derivatives via electrophilic fluorination (Selectfluor) or nucleophilic aromatic substitution () on a nitro-precursor.



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Figure 2: Proposed synthetic pathway via a nitro-intermediate, a common strategy for introducing fluorine meta to an ester.

References & Data Sources

- Spectral Database for Organic Compounds (SDBS). (2024).[1] NMR data for Methyl 4-fluoro-3-hydroxybenzoate (Analog). AIST.[1][2] [Link]
- National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library: Fluorinated Benzoic Acids.[1][2][Link]
- Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer.[1][2] (Source for SCS additivity rules).

Disclaimer: The spectral data provided in Section 3 are theoretical values derived from high-fidelity substituent chemical shift (SCS) algorithms and established coupling constants for fluorinated aromatics. Experimental validation using the protocols in Section 4 is required for GMP certification.

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Sources

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154) [np-mrd.org]
- 2. NP-MRD: ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0296036) [np-mrd.org]
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